rac-tert-butyl N-{[(1s,3s)-3-hydroxycyclobutyl]methyl}carbamate
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Overview
Description
rac-tert-butyl N-{[(1s,3s)-3-hydroxycyclobutyl]methyl}carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis. This particular compound is notable for its unique structure, which includes a cyclobutyl ring and a tert-butyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-{[(1s,3s)-3-hydroxycyclobutyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. One common method involves the use of tert-butyl chloroformate and a cyclobutyl alcohol derivative under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl N-{[(1s,3s)-3-hydroxycyclobutyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutyl ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-tert-butyl N-{[(1s,3s)-3-hydroxycyclobutyl]methyl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-{[(1s,3s)-3-hydroxycyclobutyl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The cyclobutyl ring and tert-butyl group contribute to the compound’s stability and reactivity, allowing it to interact with a variety of biological targets.
Comparison with Similar Compounds
- tert-butyl N-{[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl}carbamate
- tert-butyl N-{[(1R,3S)-3-(bromomethyl)cyclohexyl]methyl}carbamate
- tert-butyl N-{[(1R,3S)-3-aminocyclopentyl]methyl}carbamate hydrochloride
Uniqueness: rac-tert-butyl N-{[(1s,3s)-
Properties
CAS No. |
917827-92-0 |
---|---|
Molecular Formula |
C10H19NO3 |
Molecular Weight |
201.3 |
Purity |
95 |
Origin of Product |
United States |
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